molecular formula C7H11BrF2 B2402404 2-(Bromomethyl)-1,1-difluorocyclohexane CAS No. 1871326-97-4

2-(Bromomethyl)-1,1-difluorocyclohexane

Cat. No.: B2402404
CAS No.: 1871326-97-4
M. Wt: 213.066
InChI Key: IXSXZXFUCMDQMV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,1-difluorocyclohexane is a high-value, chiral organofluorine building block designed for advanced research and development applications. This compound features a bromomethyl group and two fluorine atoms at the same carbon, creating a reactive scaffold for synthesizing more complex molecules. Its primary research value lies in medicinal chemistry and agrochemical research, where the difluorocyclohexane moiety is used to fine-tune the properties of lead compounds, potentially improving metabolic stability, membrane permeability, and bioavailability . The bromomethyl group serves as a versatile handle for further functionalization, enabling carbon-carbon bond formation through classic substitution and metal-catalyzed cross-coupling reactions. This allows researchers to systematically build molecular libraries around the conformationally constrained, fluorinated cyclohexane core. The compound is typically supplied as a liquid with an estimated boiling point near 195°C and a density of approximately 1.41 g/cm³, based on data from its structural isomer . It is classified as a flammable liquid and requires careful handling. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Appropriate personal protective equipment should always be worn when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-5-6-3-1-2-4-7(6,9)10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSXZXFUCMDQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871326-97-4
Record name 2-(bromomethyl)-1,1-difluorocyclohexane
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Synthetic Methodologies for 2 Bromomethyl 1,1 Difluorocyclohexane and Its Analogues

Retrosynthetic Analysis of 2-(Bromomethyl)-1,1-difluorocyclohexane

A retrosynthetic analysis of this compound logically deconstructs the molecule into readily available starting materials. The primary disconnection occurs at the carbon-bromine bond of the bromomethyl group, a transformation readily achieved via a functional group interconversion (FGI). This leads back to the precursor, (1,1-difluorocyclohexan-2-yl)methanol.

A further disconnection of the C-C bond between the hydroxymethyl group and the cyclohexane (B81311) ring points to 2-methyl-1,1-difluorocyclohexane as a potential intermediate, which could be brominated. However, a more fundamental disconnection targets the gem-difluoro group itself. This suggests that the 1,1-difluorocyclohexane (B1205268) scaffold can be synthesized from a corresponding carbonyl precursor, specifically 2-methylcyclohexanone (B44802). This ketone serves as a versatile starting point for various fluorination strategies. The final bromination step would then be performed on the 2-methyl-1,1-difluorocyclohexane intermediate.

This analysis highlights two main synthetic challenges: the efficient construction of the gem-difluorinated cyclohexane ring and the regioselective introduction of the bromine atom onto the adjacent methyl group.

Direct Synthesis Routes to the 1,1-Difluorocyclohexane Scaffold

The synthesis of the 1,1-difluorocyclohexane core is a critical step, and several methodologies have been developed to achieve this transformation efficiently. These strategies primarily involve either building the fluorinated ring system through cyclization or introducing the fluorine atoms onto a pre-existing cyclohexane ring.

Cyclization Reactions for gem-Difluorocyclohexanes

The construction of the gem-difluorocyclohexane ring system via cyclization reactions represents an elegant approach to this scaffold. These methods involve forming the six-membered ring from acyclic precursors that already contain the difluoromethylene unit. One prominent strategy is the [2+1] cycloaddition of alkenes with difluorocarbene, which is a powerful method for creating gem-difluorocyclopropane rings. researchgate.netresearchgate.net While direct [4+2] or other cycloadditions to form six-membered rings are less common for this specific scaffold, intramolecular cyclization strategies have shown promise. These approaches typically involve the ring closure of a functionalized acyclic precursor containing a gem-difluoro unit, allowing for the controlled formation of the desired cyclohexane structure.

Deoxyfluorination Strategies on Cyclohexane Precursors

Deoxyfluorination of a ketone is one of the most direct and widely utilized methods for synthesizing gem-difluorinated compounds. This approach involves the conversion of the carbonyl group of a suitable cyclohexanone (B45756) precursor directly into a difluoromethylene group. A variety of reagents have been developed for this purpose, each with its own reactivity profile and substrate scope. researchgate.net

Commonly employed deoxyfluorination reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). chemrxiv.org These reagents react with ketones to form a difluorinated product, with sulfur dioxide and an amine hydrofluoride as byproducts. The reaction mechanism generally involves the initial formation of a halosulfurane intermediate, followed by nucleophilic attack of fluoride (B91410) and elimination of the sulfur-oxygen species. While effective, these reactions can sometimes be compromised by rearrangement pathways, particularly in complex substrates. st-andrews.ac.ukresearchgate.net

ReagentTypical ConditionsAdvantagesLimitations
DAST CH₂Cl₂, 0 °C to rtCommercially available, effective for many ketonesThermally unstable, can lead to side reactions
Deoxo-Fluor® Toluene, refluxMore thermally stable than DAST, safer to handleHigher cost, may require higher temperatures
Sulfur Tetrafluoride (SF₄) HF (catalyst), high T & PPowerful reagent for resistant substratesHighly toxic and corrosive gas, requires specialized equipment

Nucleophilic Fluorinations of Cyclohexyl Substrates

Nucleophilic fluorination provides an alternative route to the 1,1-difluorocyclohexane scaffold, typically starting from a precursor with two leaving groups at the C1 position. This method relies on the displacement of these leaving groups by a nucleophilic fluoride source. Suitable substrates include gem-dihalides or gem-disulfonates.

The choice of the fluoride source is crucial for the success of these reactions. nih.gov Alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), are often used, frequently in the presence of a phase-transfer catalyst to enhance their solubility and reactivity in organic solvents. More soluble fluoride sources, such as tetra-n-butylammonium fluoride (TBAF) or triethylamine trihydrofluoride (Et₃N·3HF), can also be employed and often allow for milder reaction conditions. beilstein-journals.org The efficiency of the reaction is dependent on the nature of the leaving group, with tosylates, mesylates, and iodides generally being more reactive than chlorides or bromides.

Introduction of the Bromomethyl Moiety on Fluorinated Cyclohexanes

Once the 1,1-difluorocyclohexane scaffold, bearing a methyl group at the 2-position, is synthesized, the final step is the introduction of the bromine atom to form the target compound.

Radical Halogenation Approaches for Bromomethylation

Free-radical halogenation is the most common and direct method for the bromination of an alkyl side chain on a cycloalkane ring. wikipedia.org This reaction proceeds via a radical chain mechanism and is typically initiated by UV light, heat, or a chemical radical initiator. libretexts.orgyoutube.com

For the specific conversion of 2-methyl-1,1-difluorocyclohexane to this compound, N-bromosuccinimide (NBS) is the reagent of choice. NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress side reactions, such as the addition of bromine to any potential double bonds. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. youtube.com

The mechanism involves three key stages:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-1,1-difluorocyclohexane, forming a resonance-stabilized cyclohexylmethyl radical and hydrogen bromide. This radical then reacts with another molecule of NBS to yield the desired this compound and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radicals in the system.

While radical bromination is generally selective for the weakest C-H bond (tertiary > secondary > primary), the methyl group adjacent to the cyclohexane ring is sufficiently activated for this transformation. youtube.com

ParameterOptimal RangeImpact on Yield
Brominating Agent N-Bromosuccinimide (NBS)Provides controlled bromination, minimizing side products.
Initiator AIBN (0.1–0.3 mol%)Efficiently initiates the radical chain reaction.
Solvent Carbon Tetrachloride (CCl₄)Low polarity enhances radical stability.
Temperature 60–80°CPromotes initiator decomposition and propagation steps.

Bromomethylation using Hydrogen Bromide and Formaldehyde

Direct bromomethylation of aromatic compounds can be achieved using a mixture of formaldehyde and hydrogen bromide, often in the presence of a Lewis acid catalyst. A convenient adaptation of this method for certain substrates involves the use of a 30 wt.% solution of hydrogen bromide in acetic acid added to a mixture of paraformaldehyde and the aromatic compound in acetic acid. This procedure avoids the handling of gaseous reagents and can be amenable to large-scale preparations.

For the synthesis of this compound, this method would theoretically involve the reaction of 1,1-difluorocyclohexane with formaldehyde and hydrogen bromide. However, the reactivity of the difluorinated cyclohexane ring to electrophilic substitution is a critical factor. The strong electron-withdrawing nature of the gem-difluoro group deactivates the adjacent positions, making direct electrophilic functionalization challenging.

Table 1: Representative Conditions for Bromomethylation

ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
MesityleneParaformaldehyde, HBr/Acetic AcidAcetic Acid40-50294

Note: This table represents a general procedure for bromomethylation of an activated aromatic compound and may not be directly applicable to the less reactive 1,1-difluorocyclohexane.

Functional Group Interconversions for Bromomethyl Formation (e.g., from alcohols)

A more controlled and widely applicable approach for the synthesis of this compound involves the conversion of a pre-existing functional group, most commonly an alcohol, into the desired bromomethyl group. ub.edufiveable.mesolubilityofthings.com This two-step strategy first requires the synthesis of the precursor alcohol, (1,1-difluorocyclohexan-2-yl)methanol. This can be followed by bromination using various reagents.

Common reagents for the conversion of primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). vanderbilt.edu The reaction with PBr₃ is a well-established method that proceeds with good yield. Another effective method involves the use of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or molecular bromine (Br₂). vanderbilt.edu These methods are generally mild and compatible with a variety of functional groups.

Table 2: Reagents for the Conversion of Alcohols to Alkyl Bromides

Reagent SystemTypical ConditionsAdvantages
PBr₃, pyridine0 °C to refluxGood yields for 1° and 2° alcohols.
PPh₃, CBr₄Room temperatureMild conditions.
PPh₃, Br₂Room temperatureMild conditions.

The synthesis of the precursor alcohol, (1,1-difluorocyclohexan-2-yl)methanol, can be achieved through various standard organic transformations, such as the hydroboration-oxidation of 1,1-difluoro-2-vinylcyclohexane. This synthetic route offers superior regiocontrol compared to direct bromomethylation.

Stereocontrolled Synthesis of this compound and Related Isomers

The synthesis of specific stereoisomers of this compound requires precise control over the spatial arrangement of substituents on the cyclohexane ring. This is achieved through diastereoselective and enantioselective methodologies, where the presence of the gem-difluoro group can significantly influence the stereochemical outcome of reactions.

Diastereoselective and Enantioselective Methodologies for Fluorinated Cyclohexanes

The stereoselective synthesis of highly substituted cyclohexanone skeletons, which can serve as precursors to compounds like this compound, is a topic of considerable interest. beilstein-journals.org Cascade reactions, such as Michael-aldol reactions, are powerful tools for constructing functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.org Furthermore, enantioselective synthesis of functionalized fluorinated cyclohexenones has been achieved through Robinson annulation catalyzed by primary-secondary diamines, yielding products with excellent enantioselectivities and diastereoselectivities. nih.gov These methods provide access to chiral building blocks that can be further elaborated to the target molecule.

The synthesis of polyfunctionalized cyclohexanes can also be achieved through diastereoselective reductive Cope rearrangements, yielding building blocks that can be derivatized through orthogonal functional group interconversions. nsf.gov

Influence of Geminal Fluorine Atoms on Stereochemical Outcomes

The presence of geminal fluorine atoms on a cyclohexane ring has a profound impact on its conformation and reactivity, thereby influencing the stereochemical outcome of reactions. st-andrews.ac.uk The strong electron-withdrawing nature of fluorine atoms can alter the electron density at adjacent carbon atoms, affecting the approach of reagents.

Furthermore, electrostatic interactions involving the fluorine atoms can play a significant role. For instance, the gauche effect between fluorine and other substituents can influence the conformational preferences of the ring. nih.gov In some cases, electrostatic interactions, such as 1,3-diaxial interactions, can lead to counter-intuitive axial preferences for certain substituents. st-andrews.ac.uk This conformational control exerted by the fluorine atoms can be exploited to direct the stereochemical course of subsequent reactions, enabling the synthesis of specific diastereomers. The influence of the CF₂ moiety on the acidity and basicity of neighboring functional groups is primarily governed by the inductive effect of the fluorine atoms. nih.gov

Synthesis of Structurally Related Bromomethylated Difluorocycloalkanes (e.g., Difluorocyclopentanes, Difluorocyclobutanes)

The synthetic strategies for preparing bromomethylated difluorocyclohexanes can be extended to other ring sizes, such as cyclopentanes and cyclobutanes. The synthesis of these smaller, fluorinated cycloalkanes is of interest in medicinal chemistry due to their potential to modulate physicochemical properties. nih.gov

Methodologies for the synthesis of gem-difluorocyclobutanes often start from difluorocyclobutanone. nih.govenamine.net Functionalization can be achieved through the addition of organometallic reagents, with organolanthanum reagents being particularly effective in avoiding undesired elimination reactions. nih.gov The resulting difluorocyclobutanols can then undergo further transformations to introduce a bromomethyl group, for example, through a sequence of olefination followed by hydrobromination or radical bromination.

For difluorocyclopentanes, synthetic routes can involve the ring-opening of gem-difluorocyclopropanes, which are versatile building blocks for various fluorinated molecules. researchgate.net The resulting intermediates can then be functionalized to introduce the bromomethyl group. Asymmetric synthesis of chiral α-fluorocyclopentenones has also been developed, providing access to enantioenriched precursors. researchgate.net

Reaction Pathways and Mechanistic Studies of 2 Bromomethyl 1,1 Difluorocyclohexane

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary bromomethyl group in 2-(bromomethyl)-1,1-difluorocyclohexane is a key site for nucleophilic substitution reactions. These reactions typically proceed via a bimolecular (SN2) mechanism, where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.

SN2 Reactivity with Various Nucleophiles (e.g., hydroxide, cyanide, amines)

The SN2 reactivity of this compound with a range of nucleophiles, such as hydroxide, cyanide, and amines, is a fundamental aspect of its chemical behavior. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Stronger nucleophiles generally lead to faster reaction rates. For instance, cyanide is a more potent nucleophile than hydroxide, which in turn is more nucleophilic than neutral amines under similar conditions.

The general scheme for the SN2 reaction is as follows:

Nu- + Br-CH2-(C6H8F2) → Nu-CH2-(C6H8F2) + Br-

where Nu- represents the incoming nucleophile.

The table below provides a qualitative comparison of the expected reactivity of this compound with common nucleophiles in an SN2 context.

NucleophileFormulaRelative ReactivityProduct
HydroxideOH-Moderate2-(Hydroxymethyl)-1,1-difluorocyclohexane
CyanideCN-High(1,1-Difluorocyclohexan-2-yl)acetonitrile
Amine (e.g., Ammonia)NH3Low to Moderate(1,1-Difluorocyclohexan-2-yl)methanamine

This table is illustrative and relative reactivities can be influenced by solvent, temperature, and specific amine structure.

Substituent Effects of Geminal Fluorines on Electrophilicity and Reactivity

The presence of the geminal difluoro group at the C1 position of the cyclohexane (B81311) ring has a significant electronic impact on the adjacent bromomethyl group at C2. Fluorine is a highly electronegative atom, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds, drawing electron density away from the ring carbons.

This inductive withdrawal of electron density extends to the C2 carbon, making the attached methylene (B1212753) carbon of the bromomethyl group more electron-deficient and, therefore, more electrophilic. An increase in electrophilicity at the reaction center generally enhances its susceptibility to nucleophilic attack. Consequently, the geminal difluoride group is expected to activate the substrate towards SN2 reactions compared to its non-fluorinated analog, 2-(bromomethyl)cyclohexane.

However, it is also important to consider potential steric hindrance introduced by the geminal difluoro group, although in this specific structure, the fluorines are not directly attached to the electrophilic carbon. The primary factor influencing reactivity in this case is the electronic effect.

Elimination Reactions to Form Alkenes

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The mechanism of these reactions can be either bimolecular (E2) or unimolecular (E1), depending on the reaction conditions, particularly the strength of the base and the nature of the solvent.

E1 and E2 Mechanistic Considerations

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. stackexchange.comlibretexts.org This mechanism is favored by strong, non-nucleophilic bases. For an E2 reaction to occur in a cyclohexane system, a specific stereochemical arrangement is required: the β-hydrogen and the leaving group must be in an anti-periplanar (diaxial) conformation. libretexts.orglibretexts.org

The E1 mechanism is a two-step process. chemistrysteps.commasterorganicchemistry.com In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. chemistrysteps.com In the second step, a weak base abstracts a β-proton to form the alkene. chemistrysteps.com The E1 pathway is favored by weak bases and polar, protic solvents that can stabilize the carbocation intermediate. libretexts.org

MechanismBase StrengthSolventStereochemistryRearrangements
E1 WeakPolar ProticNot requiredPossible
E2 StrongLess criticalAnti-periplanar requiredNot possible

This table provides a general comparison of E1 and E2 mechanistic factors.

Regioselectivity and Stereoselectivity in Elimination Pathways

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another. In the case of this compound, there are two types of β-hydrogens that can be abstracted: the hydrogen on the C2 carbon and the hydrogens on the C6 carbon of the cyclohexane ring.

Abstraction of the C2 proton would lead to the formation of 1-(difluoromethylidene)cyclohexane. Abstraction of a C6 proton would result in 1,1-difluoro-6-methylenecyclohexane. The regiochemical outcome is influenced by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene, and Hofmann's rule, which favors the formation of the less substituted alkene, often observed with bulky bases. chemistrysteps.com The acidity of the β-protons is also a critical factor; the electron-withdrawing gem-difluoro group will increase the acidity of the adjacent C6 protons, potentially favoring their abstraction.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In E2 reactions of cyclohexane derivatives, the requirement for an anti-periplanar arrangement of the leaving group and the β-hydrogen dictates the stereochemical outcome. libretexts.orglibretexts.org The chair conformation of the cyclohexane ring will determine which β-hydrogens are in a diaxial relationship with the bromomethyl group (or more accurately, the C-Br bond). This conformational constraint can significantly influence the feasibility and outcome of the E2 elimination.

Radical Reactions Involving the Bromomethyl Substituent

The C-Br bond in the bromomethyl group is susceptible to homolytic cleavage under radical conditions, typically initiated by heat or UV light in the presence of a radical initiator. This leads to the formation of a primary alkyl radical centered on the methylene carbon.

The stability of this radical intermediate is a key factor in determining the course of subsequent reactions. The geminal difluoro group at the C1 position can influence the stability of the adjacent radical through inductive effects. While alkyl groups are generally electron-donating and stabilize radicals, the highly electronegative fluorine atoms are electron-withdrawing, which can destabilize an adjacent radical. However, some studies suggest that fluorine's ability to participate in hyperconjugation might offer some stabilizing effect, though this is generally weaker than the inductive destabilization.

A common radical reaction involving alkyl bromides is radical bromination, where a hydrogen atom is abstracted by a bromine radical, followed by reaction with Br2. In the context of this compound, radical reactions could potentially lead to further substitution on the cyclohexane ring or polymerization, depending on the reaction conditions and the presence of other reactive species. The selectivity of radical halogenation is generally lower than that of ionic reactions, often leading to a mixture of products. libretexts.org

Transformations Involving the Difluorocyclohexane Ring System

The 1,1-difluoro substitution on the cyclohexane ring significantly influences its reactivity. The high electronegativity of fluorine atoms polarizes the C-F bonds, affecting the electron density of the entire ring and the stability of potential intermediates.

For a saturated six-membered ring such as cyclohexane, ring-opening reactions are not thermodynamically favorable under standard conditions due to the inherent stability of the chair conformation, which minimizes both angle and torsional strain. This stands in contrast to highly strained three-membered rings like gem-difluorocyclopropanes, where ring-opening is a common and synthetically useful transformation.

While no specific literature detailing the ring-opening of this compound is available, hypothetical pathways can be considered under forcing conditions. For instance, reductive cleavage of the carbon-carbon bond adjacent to the gem-difluoro group might be conceivable using potent reducing agents, potentially leading to the formation of a difluoroalkyl chain. However, such reactions would likely require significant activation energy and are not considered a typical reaction pathway for this system. The stability of the cyclohexane core is the dominant factor, making such transformations challenging and, to date, unreported.

Modifications and rearrangements of the this compound ring are more plausible than ring-opening. The presence of the bromomethyl group provides a site for initiating various transformations.

One potential reaction is elimination . Under basic conditions, dehydrobromination could occur, leading to the formation of an exocyclic double bond and yielding 1,1-difluoro-2-methylenecylcohexane. The regioselectivity of this elimination would be influenced by the steric hindrance around the protons adjacent to the bromomethyl-bearing carbon.

Rearrangements could be initiated through the formation of a carbocation. For instance, in the presence of a Lewis acid, the bromide could be abstracted to form a primary carbocation. This unstable intermediate could then undergo a 1,2-hydride shift or a more complex skeletal rearrangement to form a more stable secondary or tertiary carbocation within the ring, if sterically accessible. However, the electron-withdrawing nature of the adjacent gem-difluoro group would destabilize a neighboring carbocation, making such a pathway less likely without significant driving force.

The table below summarizes potential, though not experimentally verified, modifications and rearrangements.

Reaction TypeReagents/ConditionsPotential Product(s)Mechanistic Notes
DehydrobrominationStrong, non-nucleophilic base (e.g., DBU)1,1-Difluoro-2-methylenecyclohexaneE2 elimination pathway is likely.
Carbocation RearrangementLewis Acid (e.g., AlCl₃)Rearranged cyclohexyl derivativesInvolves formation of a primary carbocation followed by potential 1,2-shifts. Destabilization by gem-difluoro group is a key factor.

Cascade and Multicomponent Reactions Initiated by this compound

The bifunctional nature of this compound, possessing both a nucleofuge (bromide) and a sterically demanding, electronically modified ring system, makes it a potentially valuable substrate for cascade and multicomponent reactions. While specific examples involving this exact molecule are not documented in the literature, its structure allows for the design of such reaction sequences.

A hypothetical cascade reaction could be initiated by the substitution of the bromide with a nucleophile that contains a latent reactive site. For example, reaction with a bifunctional nucleophile could be followed by an intramolecular cyclization onto the cyclohexane ring or a functional group manipulation that triggers a subsequent transformation.

In the realm of multicomponent reactions (MCRs) , this compound could serve as the electrophilic component. An MCR could be designed where a nucleophile, a carbonyl compound, and an isocyanide, for instance, react in a one-pot process with the bromomethyl moiety to construct complex molecular architectures. The gem-difluorocyclohexyl group would remain as a lipophilic, conformationally restricted scaffold in the final product.

The table below outlines a hypothetical multicomponent reaction.

MCR TypeReactantsPotential Product ClassRole of this compound
Ugi-type ReactionAmine, Aldehyde/Ketone, Isocyanide, this compound (as an external electrophile)Highly substituted α-acylamino amides with a difluorocyclohexylmethyl substituentActs as an alkylating agent for an intermediate in the Ugi reaction cycle.

Applications of 2 Bromomethyl 1,1 Difluorocyclohexane As a Synthetic Intermediate

Building Block for Complex Fluorinated Organic Molecules

While direct examples of syntheses using 2-(Bromomethyl)-1,1-difluorocyclohexane are not readily found in published literature, its structure suggests its utility as a valuable building block. Fluorinated compounds are crucial in medicinal chemistry, agrochemistry, and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, lipophilicity, and altered electronic characteristics. chemchart.comresearchgate.netscispace.com

The key reactive feature of this molecule is the bromomethyl group attached to a gem-difluorinated cyclohexane (B81311) ring. This primary alkyl bromide is a versatile electrophile, capable of undergoing nucleophilic substitution reactions. This allows for the introduction of the 1,1-difluorocyclohexan-2-ylmethyl moiety into a wide range of organic molecules.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Oxygen Nucleophile Sodium phenoxide Aryl ether
Nitrogen Nucleophile Sodium azide Alkyl azide
Sulfur Nucleophile Sodium thiophenoxide Thioether

The presence of the gem-difluoro group at the adjacent position (C-1) can influence the reactivity of the bromomethyl group at C-2 through electronic effects, but it is expected to behave as a typical alkylating agent. Its utility lies in its ability to construct more complex molecular architectures containing the synthetically desirable difluorinated aliphatic ring system.

Precursor to Biologically Relevant Scaffolds and Analogs

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netmdpi.com The gem-difluoromethylene group (CF₂) is of particular interest as it can act as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxyl group, potentially improving target binding affinity and metabolic stability without significantly increasing steric bulk. mdpi.com

Although no specific biologically active molecules have been reported as being synthesized from This compound , its structure is relevant to the construction of novel pharmacophores. The 1,1-difluorocyclohexane (B1205268) motif is a lipophilic, sp³-rich scaffold that can be used to explore chemical space in drug discovery programs. nih.gov By using this compound as a starting material, medicinal chemists could synthesize analogs of existing drugs or novel compounds where the difluorocyclohexyl group replaces other cyclic systems to modulate properties such as:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the cyclohexane ring resistant to oxidative metabolism at the fluorinated position.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Conformation: The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which may affect how a molecule fits into a biological target's binding site.

Derivatives could be designed to target a wide range of proteins, from enzymes to receptors, where the unique properties of the fluorinated scaffold could lead to improved potency or a more desirable pharmacokinetic profile.

Role in the Synthesis of Advanced Materials

There is no available information in the scientific literature detailing the use of This compound or its derivatives in the synthesis of advanced materials. In general, fluorinated compounds are used to create polymers and materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy (e.g., Teflon). scispace.com Theoretically, this compound could be used to introduce the difluorocyclohexyl group as a pendant moiety on a polymer backbone, which could impart hydrophobicity or other desirable surface properties. However, this remains speculative in the absence of published research.

Derivatization for Further Functionalization

The primary utility of This compound as a synthetic intermediate stems from the reactivity of the bromomethyl group, which allows for a variety of follow-on transformations.

C-C Bond Formation: The bromomethyl group is an excellent electrophile for forming new carbon-carbon bonds. This is a fundamental transformation in organic synthesis for building molecular complexity.

Alkylation of Carbon Nucleophiles: It can be used to alkylate a wide range of soft and hard carbon nucleophiles, such as enolates, malonates, and organometallic reagents. For example, reaction with diethyl malonate in the presence of a base would yield a substituted malonic ester, which can be further manipulated.

Organometallic Coupling Reactions: The compound could potentially be converted into an organometallic reagent (e.g., a Grignard or organozinc reagent) via metal-halogen exchange, which could then participate in cross-coupling reactions. More commonly, it would serve as the electrophilic partner in coupling reactions with organometallic nucleophiles. nih.gov

Table 2: Examples of Potential C-C Bond Forming Reactions

Reaction Type Reagent Example Functional Group Formed
Malonic Ester Synthesis Diethyl malonate, NaOEt Substituted malonic ester
Grignard Reaction Magnesium (Mg), then an aldehyde Secondary alcohol

Heterocyclization: Heterocyclic compounds are a cornerstone of medicinal chemistry. This compound can serve as a precursor for synthesizing heterocyclic systems where the difluorocyclohexane ring is appended to the heterocycle. This is typically achieved by reacting the bifunctional molecule with a nucleophile that can either cyclize onto an existing part of the molecule or by reacting it with a dinucleophilic species.

For instance, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazine (B8601807) ring. Similarly, reaction with a substituted hydrazine (B178648) could be a pathway to various nitrogen-containing heterocycles. These reactions would install the 1,1-difluorocyclohexane group at a specific position on the newly formed ring, allowing for systematic exploration of its impact on biological activity.

Advanced Characterization and Computational Chemistry of 2 Bromomethyl 1,1 Difluorocyclohexane

Conformational Analysis and Dynamics of Fluorinated Cyclohexane (B81311) Rings

The cyclohexane ring is a classic model for conformational analysis, typically existing in a low-energy chair conformation. The introduction of substituents, particularly gem-difluoro groups, significantly alters the conformational landscape. The gem-difluoro group at the C1 position in 2-(Bromomethyl)-1,1-difluorocyclohexane introduces notable stereoelectronic effects that influence the ring's puckering and the preferred orientation of the bromomethyl group at the C2 position.

The presence of 1,3-diaxial C-F bonds in a cyclohexane ring can impart considerable polarity, creating distinct electronegative and electropositive faces. researchgate.netnih.gov In the case of this compound, the two fluorine atoms are situated on the same carbon. The chair conformation of the cyclohexane ring will still be the most stable, but the molecule will undergo rapid ring-flipping between two chair conformers at room temperature. In one conformer, the bromomethyl group will be in an axial position, and in the other, it will be in an equatorial position.

The relative stability of these two conformers is governed by a combination of steric and stereoelectronic effects. Generally, larger substituents prefer the equatorial position to minimize steric strain (A-value). However, the presence of the gem-difluoro group can influence this preference through electrostatic interactions and hyperconjugation. For instance, studies on related fluorinated systems have shown that the gauche conformation can be stabilized over the anti-conformation due to hyperconjugative effects, a phenomenon that could influence the orientation of the C-Br bond relative to the C-F bonds. beilstein-journals.org

The dynamic equilibrium between the two chair conformations can be studied using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. rsc.org By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process.

Table 1: Representative Conformational Data for Substituted Cyclohexanes

SubstituentA-value (kcal/mol)Preferred Position
-CH₃1.7Equatorial
-Br0.38 - 0.62Equatorial
-CH₂Br~1.8Equatorial
-F0.15 - 0.38Equatorial

Note: This table provides general A-values for individual substituents on a cyclohexane ring to illustrate the principles of conformational analysis. The actual equilibrium for this compound would be a complex interplay of these and other electronic effects.

Spectroscopic Techniques for Advanced Structural Elucidation and Stereochemical Assignment

The unambiguous determination of the structure and stereochemistry of this compound relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The protons on the cyclohexane ring will exhibit complex splitting patterns due to coupling with neighboring protons and the fluorine atoms. The chemical shifts and coupling constants are highly sensitive to the conformation of the ring and the orientation of the substituents.

¹³C NMR spectroscopy is used to identify the carbon skeleton. The carbon atom attached to the two fluorine atoms (C1) will show a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling. The other carbon signals will also be influenced by the presence of the electronegative fluorine and bromine atoms.

¹⁹F NMR spectroscopy is a crucial tool for studying fluorinated compounds. For this compound, the two fluorine atoms are diastereotopic and are expected to show distinct chemical shifts, appearing as a pair of doublets due to geminal F-F coupling.

2D NMR techniques are essential for the complete assignment of the NMR spectra and the determination of the relative stereochemistry. researchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates the signals of protons with the directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is useful for assigning quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to identify through-space interactions between atoms. nih.gov For example, a NOESY experiment could show a correlation between a fluorine atom and a proton on the bromomethyl group if they are in close proximity in a particular conformation, providing valuable information about the preferred spatial arrangement of the substituents. nih.gov

Table 2: Expected NMR Spectroscopic Features for this compound

NucleusExpected Chemical Shift Range (ppm)Key Coupling Interactions
¹H1.0 - 4.0H-H, H-F
¹³C15 - 120C-F
¹⁹F-100 to -150F-F, F-H

Note: The chemical shift ranges are approximate and can vary depending on the solvent and other experimental conditions.

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure, stability, and reactivity of molecules. nih.gov These computational methods can provide valuable insights into aspects of this compound that are difficult to probe experimentally.

Conformational Energy Landscapes: DFT calculations can be used to determine the relative energies of the different possible conformers of this compound, including the axial and equatorial chair forms, as well as higher-energy twist-boat conformations. By calculating the energies of the transition states connecting these conformers, the energy barriers for conformational changes, such as ring-flipping, can be predicted.

Prediction of Spectroscopic Properties: Quantum chemical methods can be employed to calculate NMR chemical shifts and coupling constants. nih.gov Comparing the calculated spectroscopic parameters with the experimental data can aid in the assignment of complex spectra and confirm the proposed structure and stereochemistry.

Reactivity and Mechanistic Insights: DFT calculations can be used to model the reactivity of this compound in various chemical reactions. By calculating the energies of reactants, transition states, and products, reaction pathways can be elucidated, and the regioselectivity and stereoselectivity of reactions can be predicted. For example, the susceptibility of the C-Br bond to nucleophilic substitution can be investigated by modeling the reaction with a nucleophile. The calculated activation energies for different reaction pathways can provide insights into the most likely mechanism.

Molecular Electrostatic Potential (MEP) Maps: MEP maps can be generated to visualize the electron density distribution in the molecule. rsc.org These maps can identify electrophilic and nucleophilic sites, providing a qualitative prediction of the molecule's reactivity towards different reagents. rsc.org For this compound, the MEP map would likely show a region of positive electrostatic potential around the carbon atom of the bromomethyl group, indicating its susceptibility to nucleophilic attack, and negative potential around the fluorine atoms.

Table 3: Representative Applications of Quantum Chemical Calculations

Calculation TypeInformation ObtainedRelevance to this compound
Geometry OptimizationLowest energy 3D structure, bond lengths, bond anglesPrediction of the most stable conformation
Frequency CalculationVibrational frequencies, zero-point energies, confirmation of minima/transition statesConfirmation of stable conformers and prediction of IR spectra
NMR Chemical Shift CalculationIsotropic shielding tensorsAid in the assignment of experimental NMR spectra
Transition State SearchStructure and energy of transition statesElucidation of reaction mechanisms and prediction of reaction rates
Molecular Orbital AnalysisHOMO/LUMO energies and distributionsPrediction of reactivity and electronic properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Bromomethyl)-1,1-difluorocyclohexane?

  • Methodological Answer : The compound is synthesized via bromination of a difluorocyclohexane precursor. For example, 4-(Bromomethyl)-1,1-difluorocyclohexane (a structural analog) can be prepared by reacting 1,1-difluorocyclohexane derivatives with bromine (Br₂) and triphenylphosphine (PPh₃) under controlled conditions. The reaction typically proceeds via an SN2 mechanism, with purification achieved through flash column chromatography . Alternative routes involve fluorination of cyclohexane derivatives using SF₄ or trifluoroacetic anhydride, followed by bromomethylation .

Q. How is this compound characterized structurally?

  • Methodological Answer : ¹H NMR and ¹⁹F NMR spectroscopy are critical. Key signals include:
  • ¹H NMR : A doublet for the bromomethyl group (δ ~3.31 ppm, J = 6.5 Hz) and complex splitting patterns for cyclohexane protons due to geminal fluorine coupling .
  • ¹⁹F NMR : Two distinct fluorine environments (axial/equatorial) with coupling constants JFF ≈ 235–241 Hz and JFH ≈ 34.3 Hz (axial H–F coupling) .
    13C NMR reveals split signals for carbons adjacent to fluorine (e.g., δ ~123 ppm, dd, J = 241.0, 238.6 Hz) .

Advanced Research Questions

Q. How do solvent and pressure influence the conformational dynamics of this compound?

  • Methodological Answer : Conformational isomerization (chair-chair interconversion) is solvent- and pressure-dependent. In nonpolar solvents like n-pentane, increased pressure accelerates isomerization rates due to reduced free volume, favoring the transition state. Polar solvents (e.g., acetone-d₆) stabilize dipole interactions, altering activation parameters (ΔH‡ ≈ 9.0 kcal/mol, ΔS‡ ≈ -3.3 entropy units). High-pressure ¹⁹F NMR studies quantify these effects, with line-shape analysis providing rate constants (k) and activation volumes (ΔV‡) .

Q. What strategies resolve contradictions in reported isomerization rates for geminal difluorides?

  • Methodological Answer : Discrepancies arise from solvent polarity, temperature calibration, and isotopic effects. For example, studies in CS₂ vs. CFCl₃ show differing ΔS‡ values (-3.3 vs. -5.0 entropy units) due to solvent-solute interactions . To reconcile
  • Standardize solvent systems and temperature ranges.
  • Use dynamic NMR (DNMR) simulations to account for H–F coupling effects, which distort line shapes at elevated temperatures .
  • Validate results with computational models (e.g., B3LYP/6-31G** level optimizations) .

Q. How do steric and electronic effects impact the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group’s reactivity is modulated by:
  • Steric hindrance : The cyclohexane ring restricts access to the C–Br bond, favoring bulky nucleophiles (e.g., B2pin2 in Miyaura borylation) .
  • Electronic effects : Electron-withdrawing fluorine atoms polarize the C–Br bond, enhancing electrophilicity. Kinetic studies (e.g., competition experiments with aryl halides) quantify these effects .

Safety and Handling in Research Contexts

Q. What precautions are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H226: flammable liquid) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles; avoid latex due to permeation by brominated compounds .
  • Spill Management : Neutralize brominated waste with sodium bicarbonate before disposal .

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